Eupalinilide C
CAS No.: 757202-11-2
Cat. No.: VC21194887
Molecular Formula: C20H24O7
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 757202-11-2 |
---|---|
Molecular Formula | C20H24O7 |
Molecular Weight | 376.4 g/mol |
IUPAC Name | [(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 |
Standard InChI Key | QWNQZWRFKIHTPL-NPUYJLKLSA-N |
Isomeric SMILES | CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 |
SMILES | CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 |
Canonical SMILES | CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 |
Introduction
Chemical Structure and Properties
Eupalinilide C is characterized by specific chemical and physical properties that define its behavior and potential biological activity.
Molecular Characteristics
Eupalinilide C possesses a complex molecular structure with the formula C₂₀H₂₄O₇ and a molecular weight of 376.405 g/mol . This sesquiterpene lactone features a guaiane skeleton with several functional groups, including hydroxyl groups and a lactone ring that contribute to its biological activity.
The detailed physical and chemical properties of Eupalinilide C are summarized in the following table:
Property | Value |
---|---|
Chemical Name | Eupalinilide C |
Molecular Formula | C₂₀H₂₄O₇ |
Molecular Weight | 376.405 g/mol |
CAS Number | 757202-11-2 |
Density | 1.37 g/cm³ at 20°C |
SMILES Notation | OCC=C(C(=O)OC1CC2(O)COC3C2C(C2C1C(=C)C(=O)O2)C(=C3)C)C |
Natural Sources and Isolation
Botanical Sources
Eupalinilide C has been identified in multiple plant species, representing an interesting example of phytochemical diversity across different botanical families.
Eupatorium lindleyanum DC.
The primary source of Eupalinilide C is Eupatorium lindleyanum DC. (EL), a plant with significant ethnopharmacological importance in traditional Chinese medicine . This plant has historically been used to treat respiratory conditions including coughs, chronic bronchitis, and lobar pneumonia, as well as hypertension . The therapeutic applications of Eupatorium lindleyanum suggest potential medicinal properties for its constituent compounds, including Eupalinilide C.
Isolation Methods
The isolation of Eupalinilide C typically involves ethanol extraction methods. Specifically, the compound has been isolated from the whole plant of Eupatorium lindleyanum using 95% (v/v) ethanol extract . This extraction technique allows for the separation of Eupalinilide C from other plant constituents through a series of chromatographic techniques.
Biological Activities and Research Findings
Cytotoxic Properties
One of the most significant reported biological activities of Eupalinilide C is its cytotoxic potential against cancer cell lines. Research has demonstrated that Eupalinilide C exhibits cytotoxicity against specific tumor cell lines, particularly:
These findings suggest that Eupalinilide C may have potential applications in cancer research, although more extensive studies are needed to fully characterize its mechanisms of action and therapeutic potential.
Context Within the Eupalinilide Group
Eupalinilide C is part of a larger family of related compounds (Eupalinilides A-J) isolated from Eupatorium lindleyanum . Several compounds in this group, including Eupalinilide C, have demonstrated biological activities worthy of further investigation. For example, Eupalinilide E has been more extensively studied and has shown promising effects on human hematopoietic stem and progenitor cells (HSPCs), promoting their expansion while inhibiting differentiation .
Relation to Traditional Medicine Applications
The presence of Eupalinilide C in plants with established roles in traditional medicine systems raises important questions about its potential contribution to the reported therapeutic effects of these plants. Eupatorium lindleyanum, for instance, has demonstrated anti-asthmatic, anti-tussive, anti-inflammatory, anti-hyperlipidemic, anti-hypertensive, anti-viral, and anti-tumor activities in various preclinical studies . The extent to which Eupalinilide C contributes to these effects remains an area requiring further investigation.
Research Applications
Current Research Status
Research on Eupalinilide C specifically is still in relatively early stages compared to some other naturally occurring compounds. Current investigations have primarily focused on:
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Structural elucidation and characterization
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Preliminary screening for cytotoxic activities
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Understanding its distribution in plant sources
The compound's structural similarity to other sesquiterpene lactones with documented biological activities suggests potential for further research into its pharmacological properties.
Analytical Methods
Modern analytical techniques have been employed to characterize Eupalinilide C, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for molecular weight determination
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High-Performance Liquid Chromatography (HPLC) for isolation and purification
These techniques have allowed researchers to confirm the compound's structure and establish its chemical properties with precision.
Future Research Directions
Mechanism of Action Studies
A critical area for future research involves investigating the cellular and molecular mechanisms underlying the cytotoxic activities of Eupalinilide C. Understanding how this compound interacts with cancer cells could reveal new therapeutic targets or approaches.
Structure-Activity Relationship Analysis
Comparing the biological activities of different eupalinilides could yield valuable insights into the structural features responsible for their various effects. Such structure-activity relationship studies would be particularly valuable for designing synthetic analogs with enhanced properties.
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